Methyl (R)-4-(pyrrolidin-3-yloxy)benzoate hydrochloride
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Overview
Description
Methyl 4-[(3R)-pyrrolidin-3-yl]oxybenzoate;hydrochloride is a chemical compound that features a pyrrolidine ring attached to a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (R)-4-(pyrrolidin-3-yloxy)benzoate hydrochloride typically involves the formation of the pyrrolidine ring followed by its attachment to the benzoate ester. One common method involves the use of (2S,4R)-4-hydroxyproline as a starting material, which undergoes cyclization and functionalization to form the pyrrolidine ring . The benzoate ester is then introduced through esterification reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and cyclization reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3R)-pyrrolidin-3-yl]oxybenzoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form corresponding lactams or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or pyrrolidine ring can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield lactams, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyrrolidine or benzoate moieties .
Scientific Research Applications
Methyl 4-[(3R)-pyrrolidin-3-yl]oxybenzoate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific proteins or enzymes.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl (R)-4-(pyrrolidin-3-yloxy)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolizines: Compounds with a similar pyrrolidine ring structure but different functional groups.
Pyrrolidine-2-one: A lactam derivative of pyrrolidine.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups on the pyrrolidine ring.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
Methyl 4-[(3R)-pyrrolidin-3-yl]oxybenzoate;hydrochloride is unique due to its specific ester and pyrrolidine ring combination, which can confer distinct biological and chemical properties.
Properties
IUPAC Name |
methyl 4-[(3R)-pyrrolidin-3-yl]oxybenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c1-15-12(14)9-2-4-10(5-3-9)16-11-6-7-13-8-11;/h2-5,11,13H,6-8H2,1H3;1H/t11-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCXKAWLTIIZIJ-RFVHGSKJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2CCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)O[C@@H]2CCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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